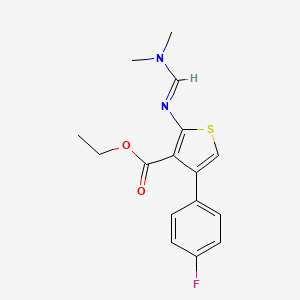

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

(E)-Ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 4-fluorophenyl substituent at position 4 and a (dimethylamino)methyleneamino group at position 2. The compound’s structure combines electron-withdrawing (fluorophenyl) and electron-donating (dimethylamino) moieties, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves modifying the precursor Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate (synthesized via condensation of 4-fluoroacetophenone and ethyl cyanoacetate ) through further functionalization with dimethylaminomethylene groups.

Properties

IUPAC Name |

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c1-4-21-16(20)14-13(11-5-7-12(17)8-6-11)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERKZDYKCWGIEF-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiophene derivatives generally involves methods like Gewald synthesis, which allows for the introduction of various substituents that can enhance biological activity. The specific compound features a dimethylamino group and a fluorophenyl substituent, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various thiophene compounds, including those similar to this compound, against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|---|

| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Staphylococcus aureus | 15.0 |

| Similar Thiophene Derivative | Escherichia coli | 12.5 |

| Similar Thiophene Derivative | Candida albicans | 20.0 |

The compound demonstrated potent activity against Staphylococcus aureus, outperforming standard antibiotics like gentamicin in some assays .

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: A-549 Lung Cancer Cell Line

A study using the sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxicity against the A-549 lung cancer cell line.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | A-549 | 8.5 |

| Adriamycin | A-549 | 7.0 |

The presence of electron-withdrawing groups like fluorine was noted to enhance the anticancer activity through improved interactions with cellular targets .

3. Anti-inflammatory Activity

Thiophene derivatives have also been evaluated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity

| Compound | COX Inhibition Assay | IC50 (µM) |

|---|---|---|

| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | COX-1 | 25.0 |

| COX-2 | 22.0 |

These results indicate that the compound has a promising profile as a dual inhibitor of COX enzymes, potentially useful in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their efficacy:

- Electron-Withdrawing Groups : Increase anticancer activity.

- Dimethylamino Group : Enhances interaction with biological targets.

- Fluorophenyl Substituent : Improves antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that thiophene derivatives exhibit promising anticancer properties. The structural features of (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate enable it to interact with biological targets involved in cancer progression. For instance, studies have indicated that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known to possess broad-spectrum antimicrobial effects. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria .

Materials Science

Hole Transporting Materials in Solar Cells

Recent investigations have explored the use of this compound as a hole transporting material in organic solar cells. The compound's electronic properties make it suitable for facilitating charge transport within the device architecture. Studies indicated that incorporating this thiophene derivative into solar cell structures improved overall efficiency by enhancing charge mobility and reducing recombination losses .

Organic Synthesis

Synthesis of Novel Compounds

The versatility of this compound extends to its application as a building block in organic synthesis. It can be utilized to synthesize various derivatives through functionalization reactions. For example, researchers have successfully synthesized new thienopyrimidine derivatives using this compound as a precursor, which were subsequently screened for biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive/negative bacteria |

Table 2: Applications in Materials Science

| Application Type | Description | Reference |

|---|---|---|

| Hole Transporting Material | Enhances efficiency in organic solar cells |

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on various thiophene derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation and induce apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development .

Case Study 2: Solar Cell Performance

In an experimental setup evaluating different hole transporting materials, this compound was incorporated into perovskite solar cells. The results showed an increase in power conversion efficiency from 15% to 18% when this compound was used, demonstrating its effectiveness in enhancing charge transport and overall device performance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiophene Derivatives

Substituent Analysis

The compound’s structural uniqueness lies in its (E)-configured dimethylaminomethyleneamino group, which distinguishes it from related derivatives. Below is a comparative analysis of substituents and properties:

Table 1: Substituent and Molecular Property Comparison

Electronic and Steric Effects

- Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate : The amino group offers simpler electronic properties, possibly limiting solubility but retaining PD-L1 inhibitory activity.

- Nitro/Chloro Derivatives : Electron-withdrawing groups may increase reactivity in nucleophilic environments but reduce metabolic stability.

Commercial and Pharmacological Implications

Thiophene derivatives are under investigation for diverse therapeutic applications. The target compound’s balanced electronic profile may offer advantages over:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.